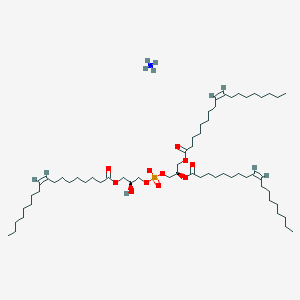
Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dioleoyl)-glycerol (ammonium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dioleoyl)-glycerol (ammonium salt): is a complex lipid molecule It is a type of lysophospholipid, which are known for their roles in cellular signaling and membrane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dioleoyl)-glycerol (ammonium salt) involves multiple steps. Typically, the process starts with the esterification of glycerol with oleic acid to form 3-oleoyl-2-hydroxy-glycerol. This intermediate is then phosphorylated to introduce the phospho group. The final step involves the attachment of the dioleoyl-glycerol moiety to the phosphorylated intermediate. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors. Purification steps such as chromatography and crystallization are crucial to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dioleoyl)-glycerol (ammonium salt) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the oleoyl chains, leading to the formation of peroxides and other oxidation products.
Reduction: The compound can be reduced to modify the oleoyl chains or the phospho group.
Substitution: The hydroxyl groups can participate in substitution reactions, where other functional groups replace the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield fully saturated lipid chains.
Applications De Recherche Scientifique
Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dioleoyl)-glycerol (ammonium salt) has several applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in membranes.
Biology: The compound is involved in cellular signaling pathways and can be used to investigate the role of lysophospholipids in cell function.
Medicine: It has potential therapeutic applications, particularly in targeting diseases related to lipid metabolism and signaling.
Industry: The compound can be used in the formulation of lipid-based drug delivery systems and other biotechnological applications.
Mécanisme D'action
The mechanism of action of Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dioleoyl)-glycerol (ammonium salt) involves its interaction with cellular membranes and signaling pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with specific receptors and enzymes, modulating signaling pathways that regulate various cellular processes. The molecular targets include lysophosphatidic acid receptors and other lipid-binding proteins.
Comparaison Avec Des Composés Similaires
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine: A lysophospholipid with similar structural features but different functional groups.
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt): Another lysophospholipid with a phosphate group instead of a phospho-sn-3’-(1’,2’-dioleoyl)-glycerol moiety.
Uniqueness: Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dioleoyl)-glycerol (ammonium salt) is unique due to its specific combination of oleoyl chains and the phospho-sn-3’-(1’,2’-dioleoyl)-glycerol moiety. This structure imparts distinct physical and chemical properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C60H114NO11P |
|---|---|
Poids moléculaire |
1056.5 g/mol |
Nom IUPAC |
azanium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] [(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C60H111O11P.H3N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(62)67-52-56(61)53-69-72(65,66)70-55-57(71-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)54-68-59(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2;/h25-30,56-57,61H,4-24,31-55H2,1-3H3,(H,65,66);1H3/b28-25-,29-26-,30-27-;/t56-,57+;/m0./s1 |
Clé InChI |
NDPGKKOTJXOGBR-FZUAMYCASA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O.[NH4+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





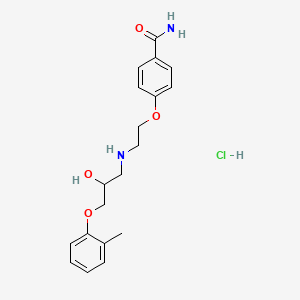

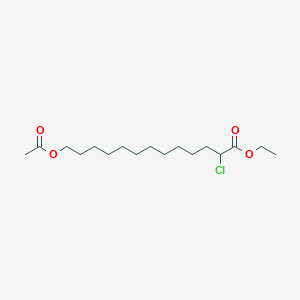

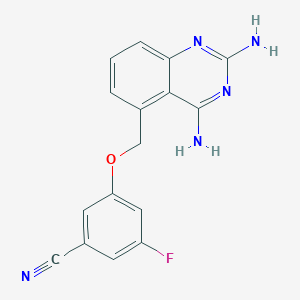
![(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11938937.png)
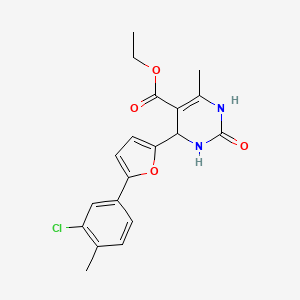
![(R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B11938956.png)


![sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11938967.png)
